![molecular formula C13H19O3P B1599838 Diethyl 4-vinylbenzylphosphonate CAS No. 726-61-4](/img/structure/B1599838.png)
Diethyl 4-vinylbenzylphosphonate
Overview
Description
Diethyl 4-vinylbenzylphosphonate is an organophosphorus compound with the molecular formula C₁₃H₁₉O₃P. It is a diethyl ester of 4-vinylbenzylphosphonic acid and is known for its applications in various fields, including organic synthesis and materials science .
Mechanism of Action
Target of Action
Diethyl 4-vinylbenzylphosphonate primarily targets Parathion hydrolase , an enzyme found in organisms such as Brevundimonas diminuta and Flavobacterium sp. (strain ATCC 27551) . This enzyme plays a crucial role in the hydrolysis of organophosphates, which are key components in many biochemical processes.
Mode of Action
It is known that the compound interacts with its target enzyme, parathion hydrolase, leading to changes in the enzyme’s activity
Biochemical Pathways
Given the compound’s interaction with parathion hydrolase, it is likely that it impacts pathways involving the hydrolysis of organophosphates . These pathways play a significant role in various biochemical processes, including the metabolism of certain drugs and toxins .
Pharmacokinetics
The compound’s pharmacokinetic properties, including absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance, are all listed as “not available” in the drugbank database
Result of Action
Given its interaction with Parathion hydrolase, it is likely that the compound affects the activity of this enzyme, potentially altering the hydrolysis of organophosphates
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 4-vinylbenzylphosphonate can be synthesized through the reaction of 4-vinylbenzyl chloride with triethyl phosphite. The reaction typically occurs under reflux conditions in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Diethyl 4-vinylbenzylphosphonate can undergo oxidation reactions to form corresponding phosphonic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the vinyl group can be substituted by various nucleophiles.
Polymerization: The vinyl group allows for polymerization reactions, forming polymers with phosphonate functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are commonly used.
Major Products:
Oxidation: Phosphonic acids.
Substitution: Substituted phosphonates.
Polymerization: Phosphonate-containing polymers.
Scientific Research Applications
Chemistry
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Monomer for Polymers :
- Used as a monomer in the synthesis of flame-retardant polymers and copolymers.
- The vinyl group allows for polymerization reactions, forming functionalized materials.
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Chemical Reactions :
- Oxidation : Can be oxidized to form phosphonic acids.
- Substitution : Participates in nucleophilic substitution reactions.
- Polymerization : The vinyl group enables the formation of phosphonate-containing polymers.
Biology
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Antimicrobial Properties :
- Demonstrates significant antimicrobial activity against various bacterial strains by disrupting cell membranes, leading to increased permeability and cell lysis.
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Enzyme Inhibition :
- Mimics natural substrates, allowing interaction with specific enzymes and potentially inhibiting their activity, which is relevant for drug development targeting enzyme dysregulation.
Medicine
- Drug Delivery Agent : Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry
- Utilized in the production of flame-retardant materials and coatings, enhancing safety features in various applications.
In Vivo Studies
One study on hypertriglyceridemic rats assessed the metabolites of diethyl 4-vinylbenzylphosphonate administered orally. The metabolites showed effects on plasma triglyceride levels, indicating potential therapeutic effects related to lipid metabolism.
Cell Viability and Adhesion
Research focused on grafting poly(vinylbenzyl) onto titanium surfaces demonstrated enhanced osteoblast adhesion and spreading activities. MTT assays indicated improved biocompatibility for biomedical applications, suggesting the compound's utility in medical implants.
Comparison with Similar Compounds
Diethyl benzylphosphonate: Similar structure but lacks the vinyl group, limiting its polymerization capabilities.
Diethyl 4-methylbenzylphosphonate: Similar but with a methyl group instead of a vinyl group, affecting its reactivity and applications.
Uniqueness: Diethyl 4-vinylbenzylphosphonate is unique due to its vinyl group, which allows for polymerization and the formation of functionalized materials. This makes it more versatile compared to its analogs .
Biological Activity
Diethyl 4-vinylbenzylphosphonate is an organophosphorus compound notable for its potential biological activities. This compound features a vinylbenzyl group, which enhances its reactivity and interaction with biological systems. Research has focused on its applications in medicinal chemistry, particularly its antimicrobial and enzyme-inhibiting properties.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that it may exert its effects by disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is common among quaternary ammonium compounds and other phosphonates, which often interact with the lipid bilayer of microbial cells .
Enzyme Inhibition
The compound's structure allows it to mimic natural substrates, enabling it to interact with specific enzymes. This interaction can inhibit enzyme activity, potentially making it a candidate for drug development aimed at diseases involving enzyme dysregulation. For instance, the phosphonate group is particularly relevant in drug design due to its ability to mimic phosphate groups in biological molecules .
Case Studies
- In Vivo Studies : One study investigated the metabolites of this compound in hypertriglyceridemic rats. The metabolites were administered orally, and their effects on plasma triglyceride levels were measured to assess lipoprotein lipase activity. While all metabolites showed lower potency compared to the parent compound NO-1886, they still indicated potential therapeutic effects related to lipid metabolism .
- Cell Viability and Adhesion : Another research focused on the grafting of poly(vinylbenzyl) onto titanium surfaces, enhancing osteoblast adhesion and spreading activities. This study utilized MTT assays to evaluate cell viability, demonstrating that modifications with this compound could improve biocompatibility for biomedical applications .
Research indicates that this compound may act through multiple pathways:
- Membrane Disruption : Similar to quaternary ammonium compounds, it can destabilize bacterial membranes.
- Enzyme Interaction : Its phosphonate group allows it to engage with enzymes involved in various metabolic pathways, potentially inhibiting their function.
Comparative Analysis of Biological Activity
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-ethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O3P/c1-4-12-7-9-13(10-8-12)11-17(14,15-5-2)16-6-3/h4,7-10H,1,5-6,11H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURKSQXMUNUXSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C=C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459506 | |
Record name | diethyl 4-vinylbenzylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
726-61-4 | |
Record name | diethyl 4-vinylbenzylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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